Coppertrace

Übersicht

Beschreibung

Coppertrace is a compound that plays a significant role in various scientific and industrial applications. It is known for its unique properties, including high conductivity and catalytic activity. This compound is widely used in the fields of chemistry, biology, medicine, and industry due to its versatility and effectiveness.

Wissenschaftliche Forschungsanwendungen

Coppertrace has a wide range of scientific research applications:

Wirkmechanismus

- Excess copper ions can generate free radicals and increase oxidative stress. Therefore, tight control of copper metabolism is crucial for homeostasis .

- Copper ions participate in various proteins, including superoxide dismutase, cytochrome c oxidase, and mitogen-activated protein kinase .

- Dysregulation of copper metabolism can lead to diseases like Menkes disease, Wilson disease, and neurodegenerative conditions .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

Coppertrace plays a significant role in biochemical reactions, particularly those involving redox processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is a cofactor for enzymes such as cytochrome c oxidase and superoxide dismutase, which are crucial for cellular respiration and antioxidant defense, respectively . The interaction between this compound and these enzymes involves the reversible oxidation and reduction of copper ions, facilitating electron transfer and catalytic activity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of transcription factors and signaling molecules, thereby modulating gene expression . Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to cell damage or apoptosis if not properly regulated . This compound also plays a role in cellular metabolism by participating in the electron transport chain and other metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . It also influences gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular functions by acting as a cofactor for essential enzymes . At high doses, it can be toxic, leading to oxidative stress, cellular damage, and even death . Studies have shown that there is a threshold beyond which the adverse effects of this compound become significant, highlighting the importance of dosage regulation in its use.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to energy production and antioxidant defense. It interacts with enzymes such as cytochrome c oxidase and superoxide dismutase, which are involved in the electron transport chain and the detoxification of reactive oxygen species, respectively . This compound also affects metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The copper transporter 1 (Ctr1) is responsible for the uptake of this compound into cells . Once inside the cell, this compound can be sequestered by metallothioneins or transported to various cellular compartments by chaperone proteins such as Atox1 and CCS . These transport mechanisms ensure the proper distribution and localization of this compound, preventing its accumulation to toxic levels.

Subcellular Localization

This compound is localized in various subcellular compartments, including the mitochondria, cytosol, and Golgi apparatus . Its subcellular localization is regulated by targeting signals and post-translational modifications that direct it to specific organelles. For example, this compound is targeted to the mitochondria by the chaperone protein Cox17, where it participates in the electron transport chain . The proper localization of this compound is crucial for its function and prevents potential toxicity due to mislocalization.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Coppertrace can be synthesized through several methods, including wet chemical techniques, reverse micelle methods, biosynthesis, microwave-assisted synthesis, and sol-gel methods . Each method involves specific reaction conditions to ensure the formation of this compound with desired properties.

Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale chemical reactors. The process involves the reduction of copper salts in the presence of stabilizing agents to form nanoparticles of this compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and quality.

Analyse Chemischer Reaktionen

Types of Reactions: Coppertrace undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for its applications in catalysis and other fields.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen under controlled conditions.

Reduction: Reduction of this compound is typically achieved using reducing agents like sodium borohydride or hydrazine.

Substitution: Substitution reactions involve the replacement of ligands in this compound with other functional groups, often using reagents like halides or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce copper oxides, while reduction can yield metallic copper nanoparticles.

Vergleich Mit ähnlichen Verbindungen

Copper Nanoparticles: Used in catalysis and antimicrobial applications.

Copper Oxides: Employed in electronic devices and as catalysts in oxidation reactions.

Copper Coordination Compounds: Utilized in medical applications for their therapeutic properties.

Coppertrace stands out due to its versatility and effectiveness in various fields, making it a valuable compound for scientific research and industrial applications.

Eigenschaften

Key on ui mechanism of action |

The in vitro interaction of organic copper compounds with rat liver glutathione S-transferases was studied with reduced glutathione and 1-chloro-2,4-dinitrobenzene as substrates. Both organic and inorganic copper are spontaneously conjugated with glutathione, but interact with glutathione S-transferase by direct binding to these proteins. |

|---|---|

CAS-Nummer |

10125-13-0 |

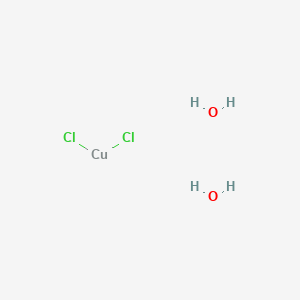

Molekularformel |

Cl2Cu CuCl2 |

Molekulargewicht |

134.45 g/mol |

IUPAC-Name |

dichlorocopper |

InChI |

InChI=1S/2ClH.Cu/h2*1H;/q;;+2/p-2 |

InChI-Schlüssel |

ORTQZVOHEJQUHG-UHFFFAOYSA-L |

SMILES |

O.O.Cl[Cu]Cl |

Kanonische SMILES |

Cl[Cu]Cl |

Dichte |

2.54 at 68 °F (USCG, 1999) - Denser than water; will sink |

Key on ui other cas no. |

10125-13-0 |

Physikalische Beschreibung |

Copper chloride appears as a yellowish-brown powder (the anhydrous form) or a green crystalline solid (the dihydrate). Noncombustible but hydrogen chloride gas may form when heated in a fire. Corrosive to aluminum. Used to manufacture other chemicals, in dyeing, in printing, in fungicides, as a wood preservative. Dry Powder; Pellets or Large Crystals; Other Solid; Liquid |

Piktogramme |

Corrosive; Irritant; Environmental Hazard |

Verwandte CAS-Nummern |

10125-13-0 (dihydrate) 15158-11-9 (Parent) 7447-39-4 (Parent) 15158-11-9 (Parent) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.